molecular formula C10H12O2 B14597156 [(2R,4S)-4-phenyloxetan-2-yl]methanol CAS No. 61276-34-4

[(2R,4S)-4-phenyloxetan-2-yl]methanol

Cat. No.: B14597156
CAS No.: 61276-34-4
M. Wt: 164.20 g/mol
InChI Key: RHDWQQSYKQBDGI-ZJUUUORDSA-N
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Description

[(2R,4S)-4-Phenyloxetan-2-yl]methanol is a chiral oxetane derivative featuring a phenyl substituent at the 4-position and a hydroxymethyl group at the 2-position of the oxetane ring. Its stereochemical configuration (2R,4S) is critical for its physicochemical and biological properties. Oxetanes are increasingly valued in medicinal chemistry due to their ability to improve metabolic stability, solubility, and bioavailability in drug candidates . While direct synthesis or application data for this compound are absent in the provided evidence, analogous structures (e.g., fluorinated oxetanes, benzopyran derivatives) highlight the importance of stereochemistry and functional group placement in determining reactivity and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S)-4-phenyloxetan-2-yl]methanol typically involves the use of chiral starting materials and stereoselective reactions. One common method includes the reaction of a chiral oxetane derivative with a phenyl-containing reagent under controlled conditions to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to maintain the stereochemical integrity of the product .

Chemical Reactions Analysis

Types of Reactions

[(2R,4S)-4-phenyloxetan-2-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: TsCl, SOCl2 (Thionyl chloride)

Major Products Formed

Scientific Research Applications

[(2R,4S)-4-phenyloxetan-2-yl]methanol is a chiral compound with a unique oxetane ring structure, consisting of a four-membered cyclic ether with a phenyl substituent and a hydroxymethyl group. Its stereochemistry, defined by two chiral centers, contributes to its potential for diverse biological and chemical activities. The strained oxetane ring allows it to undergo several types of reactions. Due to these characteristics, this compound has several applications in scientific research.

Scientific Research Applications

  • Chemistry this compound serves as a chiral building block in the synthesis of complex molecules. Its unique structure imparts distinct stereochemical properties and reactivity, making it valuable in asymmetric synthesis and chiral chemistry.
  • Biology This compound is investigated for its potential as a bioactive compound in various biological assays. Preliminary studies suggest that similar structures may interact with cytochrome P450 enzymes, which influences drug metabolism and pharmacokinetics.
  • Medicine It is explored for potential therapeutic properties, including use in drug development.
  • Industry It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Chemical Reactions

This compound can undergo various chemical reactions.

Types of Reactions:

  • Oxidation This reaction can convert the alcohol group to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane). The major products formed are ketones or aldehydes.
  • Reduction The compound can be reduced to form different alcohol derivatives using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride). This leads to the formation of secondary or tertiary alcohols.
  • Substitution The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base or thionyl chloride (SOCl2). This results in the formation of ethers, esters, or halides.

Mechanism of Action

The mechanism of action of [(2R,4S)-4-phenyloxetan-2-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Functional Group Variations

The following table summarizes key structural and functional differences between [(2R,4S)-4-phenyloxetan-2-yl]methanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties Reference
This compound C₁₀H₁₂O₂ 164.20 Oxetane core, phenyl group (4-position), hydroxymethyl (2-position) Likely pharmaceutical relevance (inferred from oxetane utility)
(2R,4S)-5-Methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol C₁₂H₁₆O₃ 208.25 Benzopyran core, methoxy and hydroxyl groups, (2R,4S) configuration Structural confirmation via X-ray diffraction; antifungal/antibacterial potential
[(3R,4S)-3-Fluorooxan-4-yl]methanol C₆H₁₁FO₂ 134.15 Fluorinated oxetane, hydroxymethyl group (4-position) High-purity building block for pharmaceuticals and agrochemicals; enhanced reactivity
((2R,4S)-4-Aminopyrrolidin-2-yl)methanol 2HCl C₅H₁₂N₂O·2HCl 205.13 Pyrrolidine core, amino and hydroxymethyl groups, hydrochloride salt Potential use in peptide synthesis or as a chiral ligand
[(2R,4S)-4-Chloro-1,3-dioxolan-2-yl]methanol (with 4-nitrobenzoic acid) C₇H₅NO₄·C₄H₇O₃Cl 305.67 Dioxolane ring, chloro and nitrobenzoate substituents Unknown; nitro groups suggest potential as intermediates in energetic materials

Key Comparative Insights

Stereochemical Influence on Binding Affinity

Evidence from Fidarestat isomers (2R,4S vs. 2S,4S) demonstrates that stereochemistry significantly impacts biological activity. For example, the (2R,4S)-Fidarestat isomer binds preferentially to aldose reductase (ALR2) due to a free energy difference (ΔΔG = ΔG(2R,4S) – ΔG(2S,4S)) arising from conformational compatibility with the enzyme’s active site . This suggests that this compound’s stereochemistry may similarly influence its interactions with biological targets.

Ring Structure and Stability

  • Oxetane vs.
  • Benzopyran vs. Oxetane : Benzopyran derivatives () exhibit fused aromatic systems, improving rigidity and π-π stacking interactions, whereas oxetanes prioritize metabolic stability .

Functional Group Effects

  • Fluorine Substitution : The fluorinated oxetane () exhibits increased electronegativity and lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .
  • Amino and Hydroxyl Groups: The amino-pyrrolidinyl methanol () demonstrates enhanced solubility in hydrochloride salt form, making it suitable for aqueous-phase reactions .

Crystallographic and Spectroscopic Validation

Single-crystal X-ray diffraction () and ECD spectroscopy () are critical for confirming stereochemistry in chiral compounds. For instance, the (2R,4S)-benzopyran derivative’s structure was unambiguously assigned via X-ray data, underscoring the necessity of crystallography for validating synthetic targets .

Q & A

Basic Research Questions

Q. How can the stereochemistry of [(2R,4S)-4-phenyloxetan-2-yl]methanol be confirmed experimentally?

  • Methodological Answer: X-ray crystallography is the gold standard for determining stereochemistry. Single crystals of the compound are grown (e.g., via slow evaporation from a dichloromethane/hexane solution) and analyzed using MoKα radiation (λ = 0.7107 Å). Data collection with a Bruker SMART CCD diffractometer and refinement using SHELXL-97 can resolve the absolute configuration by examining anomalous dispersion effects and refining Flack parameters . For example, deviations in atomic positions from the least-squares plane of the oxetane ring (e.g., ±0.1–0.3 Å) confirm stereochemical assignments .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, is essential for confirming the molecular structure. Key signals include the oxetane ring protons (δ ~3.5–4.5 ppm) and the hydroxymethyl group (δ ~1.5–2.0 ppm for -OH, δ ~3.0–3.5 ppm for -CH2_2OH). High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula .

Q. How is the purity of this compound assessed during synthesis?

  • Methodological Answer: Thin-layer chromatography (TLC) and reverse-phase HPLC are used to monitor reaction progress and purity. Melting point analysis (e.g., 373–375 K) and differential scanning calorimetry (DSC) can further confirm crystallinity and phase transitions .

Advanced Research Questions

Q. How do intermolecular hydrogen-bonding interactions influence the crystal packing of this compound?

  • Methodological Answer: Hydrogen bonds (e.g., O-H···O) between the hydroxymethyl group and ether oxygens stabilize the crystal lattice. For instance, a 10-membered ring motif forms via O21–H21o···O1i interactions (d = 2.7346 Å, angle = 166°), as resolved by SHELXL refinement. These interactions impact solubility and melting behavior, critical for formulation studies .

Q. What strategies optimize enantiomeric excess in the synthesis of this compound?

  • Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can enhance stereoselectivity. Monitoring enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) and comparing retention times with racemic mixtures ensures stereochemical fidelity. Crystallization from chiral solvents may further purify enantiomers .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, while molecular docking (AutoDock Vina) simulates binding to target proteins (e.g., enzymes). For example, the oxetane ring’s strain energy (~25 kcal/mol) may enhance binding affinity in drug design .

Q. What challenges arise in refining twinned or high-disorder crystal structures of this compound?

  • Methodological Answer: Twinning is addressed using SHELXL’s TWIN/BASF commands, and disorder is modeled by splitting atomic positions with occupancy factors. High-resolution data (e.g., d-spacing < 0.8 Å) and iterative refinement reduce residual electron density (<0.5 eÅ3^{-3}) .

Properties

CAS No.

61276-34-4

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

[(2R,4S)-4-phenyloxetan-2-yl]methanol

InChI

InChI=1S/C10H12O2/c11-7-9-6-10(12-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m1/s1

InChI Key

RHDWQQSYKQBDGI-ZJUUUORDSA-N

Isomeric SMILES

C1[C@@H](O[C@@H]1C2=CC=CC=C2)CO

Canonical SMILES

C1C(OC1C2=CC=CC=C2)CO

Origin of Product

United States

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